alpha-Obscurine

Beschreibung

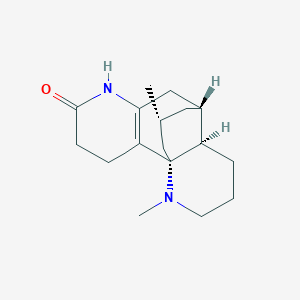

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJHQEWSHQXRPH-IPJQOSJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-55-4 | |

| Record name | α-Obscurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of α-Obscurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Obscurine is a tetracyclic Lycopodium alkaloid, a class of natural products renowned for their complex molecular architectures and significant biological activities. Isolated from various club moss species of the Lycopodium genus, these alkaloids have captivated the interest of synthetic chemists and pharmacologists alike.[1] α-Obscurine, with its intricate bridged ring system, serves as a compelling case study in stereochemical complexity and the power of modern synthetic and analytical techniques to unravel it. This guide provides a comprehensive technical overview of the chemical structure and absolute stereochemistry of α-Obscurine, offering insights valuable for researchers in natural product synthesis, medicinal chemistry, and drug development.

Core Chemical Structure

The molecular formula of α-Obscurine is C₁₇H₂₆N₂O, and its systematic IUPAC name is (1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadec-2(7)-en-5-one.[2] The core of its structure is a rigid tetracyclic framework, which can be described as a substituted azabicyclo[3.3.1]nonane system fused to a piperidine and a pyridone ring.

The initial structural elucidation of α-obscurine, along with its isomer β-obscurine, dates back to the mid-20th century. Early studies involving degradation and spectroscopic methods like infrared (IR) and ultraviolet (UV) spectroscopy provided the first glimpses into its complex structure.[1] However, the definitive confirmation of its intricate framework and, crucially, its stereochemistry, awaited the advent of more advanced analytical techniques and the rigors of total synthesis.

Elucidation of Stereochemistry

The tetracyclic core of α-Obscurine contains four stereocenters, leading to a number of possible stereoisomers. The determination of the absolute configuration of these chiral centers is paramount for understanding its biological activity and for the design of stereoselective syntheses. The absolute stereochemistry of α-Obscurine has been unequivocally established as (1R,9S,10R,16R) primarily through asymmetric total synthesis.

Asymmetric Total Synthesis: A Definitive Proof

The asymmetric total synthesis of α-Obscurine, accomplished by Ma and coworkers, stands as a landmark achievement that solidified our understanding of its stereochemistry. The synthesis commenced from a chiral starting material, and the stereochemical integrity was meticulously controlled throughout the synthetic sequence. Key stereochemistry-defining steps in this synthesis include:

-

Buchwald-Hartwig Coupling and Heck Cyclization: These powerful cross-coupling reactions were instrumental in constructing the core ring system. The geometric constraints of the cyclic intermediates in these reactions played a crucial role in directing the stereochemical outcome.

-

Diastereoselective Hydrogenation: A pivotal step in establishing the relative stereochemistry of multiple chiral centers was a diastereoselective hydrogenation. The catalyst and reaction conditions were carefully selected to favor the formation of the desired diastereomer, guided by the existing stereocenters in the molecule.

The successful synthesis of the natural product with the correct spectroscopic data and optical rotation confirmed the proposed absolute configuration. This synthetic endeavor not only provided unambiguous proof of the stereochemistry but also offered a blueprint for the synthesis of analogs for structure-activity relationship (SAR) studies.

Below is a simplified workflow diagram illustrating the key stages in the asymmetric total synthesis that were critical in establishing the stereochemistry of α-Obscurine.

Caption: Key stages in the asymmetric total synthesis of α-Obscurine.

Spectroscopic Analysis

While total synthesis provides the ultimate proof, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for structural elucidation and stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for assigning the complex proton and carbon signals of α-Obscurine and for deducing the relative stereochemistry of its chiral centers.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the spin systems of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the different fragments of the molecule and confirming the connectivity of the tetracyclic system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between specific protons across the ring system are powerful indicators of the relative stereochemistry. For instance, the observation of an NOE between protons on different rings can confirm their cis or trans relationship, which is essential for defining the overall 3D shape of the molecule.

-

A typical workflow for the NMR-based structural elucidation of a complex natural product like α-Obscurine is depicted below.

Caption: Workflow for NMR-based structure and stereochemistry elucidation.

X-ray Crystallography

To date, a publically available X-ray crystal structure of α-Obscurine itself has not been reported in the Cambridge Structural Database (CSD). X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of sufficient quality for X-ray diffraction analysis would provide the ultimate confirmation of the connectivity and absolute stereochemistry of α-Obscurine, corroborating the findings from total synthesis and NMR spectroscopy. The lack of a crystal structure highlights the challenges that can be encountered in crystallizing complex natural products.

Biosynthetic Considerations

The biosynthesis of Lycopodium alkaloids is a complex process that is believed to involve the dimerization and rearrangement of piperidine units derived from lysine. While the precise enzymatic machinery responsible for the formation of α-Obscurine has not been fully elucidated, the stereochemistry of the final product is a direct consequence of the stereospecificity of the enzymes involved in the biosynthetic pathway. The intricate stereochemical details of α-Obscurine are a testament to the remarkable ability of nature to control molecular architecture with high fidelity.

Conclusion

The chemical structure and stereochemistry of α-Obscurine represent a fascinating challenge that has been met through the combined application of classical structural elucidation techniques, modern spectroscopic methods, and, most definitively, asymmetric total synthesis. The tetracyclic framework with its four defined stereocenters makes α-Obscurine a valuable scaffold for medicinal chemistry explorations. A thorough understanding of its three-dimensional structure is the foundation upon which rational drug design and the development of novel therapeutic agents based on the Lycopodium alkaloid framework can be built. Future research, particularly the determination of its X-ray crystal structure, would provide the final, unequivocal piece of the puzzle in the structural characterization of this intriguing natural product.

References

-

Ma, D., & Zhang, J. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers, 3(1), 47-50. [Link]

-

PubChem. (n.d.). alpha-Obscurine. National Center for Biotechnology Information. Retrieved from [Link]

-

Moore, B. P., & Marion, L. (1953). THE α- AND β-OBSCURINES. Canadian Journal of Chemistry, 31(10), 952-957. [Link]

- Ayer, W. A., & Trifonov, L. S. (1994). The Lycopodium alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 45, pp. 233-266). Academic Press.

-

Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural product reports, 21(6), 752-772. [Link]

Sources

Foreword: Unraveling the Complexity of Lycopodium Alkaloids

An In-Depth Technical Guide to the Biosynthesis of α-Obscurine in Lycopodium Species

The Lycopodium alkaloids are a fascinating and structurally diverse family of natural products, with over 500 characterized members isolated from clubmosses.[1] These compounds, built upon intricate tetracyclic skeletons, have garnered significant attention for their potent biological activities, most notably the acetylcholinesterase (AChE) inhibition exhibited by compounds like huperzine A, a promising agent for managing the symptoms of Alzheimer's disease.[2][3] Alpha-obscurine, a member of the lycopodine structural class, is a key constituent within this family.[4] Understanding its biosynthesis is not merely an academic exercise; it provides a roadmap for synthetic biology approaches, enabling the potential for sustainable production of these valuable neuroactive compounds. This guide synthesizes current research to present a detailed overview of the α-obscurine biosynthetic pathway, the experimental logic behind its elucidation, and the technical protocols required for its investigation.

The Biosynthetic Blueprint: From Primary Metabolites to the Obscurine Core

The construction of the complex C₁₆N₂ skeleton of α-obscurine begins with simple primary metabolites: the amino acid L-lysine and acetate units supplied via malonyl-CoA. The pathway can be logically dissected into initiation, scaffold assembly, and tailoring phases.

Pathway Initiation: Forging the Piperidine Ring

Labeling studies have definitively established that the journey begins with the decarboxylation of L-lysine to yield cadaverine.[5] This foundational step is followed by the oxidative deamination of cadaverine to form the cyclic imine, 1-piperideine, which serves as a critical electrophilic building block for the subsequent condensation reactions.[5]

-

Lysine Decarboxylase (LDC): This pyridoxal-dependent enzyme catalyzes the removal of the carboxyl group from L-lysine.

-

Copper Amine Oxidase (CAO): This enzyme facilitates the conversion of the primary amine of cadaverine into an aldehyde, which spontaneously cyclizes to the more stable 1-piperideine imine.[5]

Scaffold Assembly: The Role of PKS and Neofunctionalized CAH-like Enzymes

The assembly of the characteristic tetracyclic core of Lycopodium alkaloids was a long-standing mystery until recent integrated transcriptomic and metabolomic studies revealed a novel and unexpected enzymatic machinery.

A key condensation event involves 1-piperideine and a polyketide-derived nucleophile. A specialized Type III Polyketide Synthase (PKS) , termed a piperidyl-ketide synthase (PIKS), has been identified that catalyzes the condensation of 1-piperideine with two units of malonyl-CoA to produce intermediates such as pelletierine.[5][6]

However, the most significant breakthrough in understanding the core scaffold's formation has been the discovery of neofunctionalized β-carbonic anhydrase-like (CAL) enzymes .[7] Rather than their canonical role in CO₂ hydration, these enzymes catalyze a crucial, stereospecific Mannich-like condensation, joining two distinct C₈ piperidine-derived units to forge the bicyclic core of the alkaloid family.[7][8] This discovery demonstrates the remarkable evolutionary plasticity of enzyme families in creating novel metabolic pathways.

Caption: Fig. 1: Proposed Biosynthetic Pathway to the Obscurine Core

Tailoring and Final Assembly

Following the formation of the initial tetracyclic scaffold, a series of tailoring reactions, including oxidations, reductions, and isomerizations, are required to generate the specific structure of α-obscurine. This phase is largely orchestrated by enzymes from versatile families like Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) and cytochrome P450s (CYPs) .[5][9]

Research on the related alkaloid huperzine A has shown that a specific 2OGD enzyme (Pt2OGD-3) catalyzes the conversion of des-N-methyl-α-obscurine (DNMAO) to des-N-methyl-β-obscurine, demonstrating the critical role of this enzyme class in defining the stereochemistry and structure of the obscurine core.[5] It is highly probable that DNMAO is the direct precursor to α-obscurine, with the final step being a methylation reaction catalyzed by a yet-to-be-identified N-methyltransferase.

| Enzyme Class | Abbreviation | Proposed Function in Pathway | Cofactors/Dependencies |

| Lysine Decarboxylase | LDC | Decarboxylation of L-Lysine | Pyridoxal Phosphate |

| Copper Amine Oxidase | CAO | Oxidative deamination of Cadaverine | Copper, O₂ |

| Polyketide Synthase Type III | PIKS | Condensation of 1-piperideine and Malonyl-CoA | Malonyl-CoA |

| Carbonic Anhydrase-Like | CAL | Stereospecific Mannich-like condensation | Unknown |

| 2-Oxoglutarate-Dependent Dioxygenase | 2OGD | Desaturation, isomerization, ring cleavage | Fe(II), 2-Oxoglutarate, Ascorbate |

| Cytochrome P450 | CYP | Hydroxylation and other oxidative modifications | NADPH, O₂ |

| N-methyltransferase | NMT (putative) | N-methylation of DNMAO | S-Adenosyl methionine (SAM) |

Table 1: Key Enzyme Classes in the Biosynthesis of α-Obscurine and Related Lycopodium Alkaloids.

The Modern Toolkit: Experimental Protocols for Pathway Discovery

The elucidation of this complex pathway relies on a multi-faceted approach that integrates genomics, analytical chemistry, and biochemistry. This strategy provides a self-validating system where gene expression data is directly correlated with metabolite profiles, and hypotheses are rigorously tested through functional assays.

Workflow: From Plant Tissue to Characterized Enzyme

The overarching experimental strategy follows a logical progression from broad discovery to specific functional validation. This workflow is designed to identify candidate genes from the vast genetic landscape of the organism and confirm their precise role in the biosynthetic pathway.

Protocol: Co-expression Analysis for Candidate Gene Identification

This protocol leverages the principle that genes involved in a specific metabolic pathway are often transcribed in a coordinated manner (a metabolic regulon).[5][6]

-

Plant Material Collection: Collect tissues from Lycopodium species known to produce α-obscurine. It is critical to sample tissues with differential alkaloid accumulation (e.g., young, actively growing shoots vs. older, mature tissues) to maximize transcriptional differences.

-

Metabolite Extraction and Analysis:

-

Homogenize ~100 mg of flash-frozen tissue in 1 mL of 80% methanol.

-

Centrifuge at 14,000 x g for 10 min to pellet debris.

-

Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap) to generate metabolite profiles. Identify α-obscurine and related pathway intermediates based on accurate mass and fragmentation patterns.

-

-

RNA Extraction and Sequencing:

-

From a parallel set of tissue samples, extract total RNA using a plant-specific kit.

-

Prepare sequencing libraries and perform deep sequencing (RNA-seq) to obtain comprehensive transcriptomic data.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Use the expression profile of a known, early-pathway gene (e.g., LDC) as a "bait" query.

-

Perform a Pearson correlation analysis to identify all other transcripts whose expression patterns are highly correlated across the different tissues. This generates a co-expression cluster highly enriched in candidate biosynthetic genes.[8]

-

Protocol: Heterologous Expression in Nicotiana benthamiana

This technique provides a rapid in vivo system to test the function of candidate genes by reconstituting parts of the biosynthetic pathway in a host plant.[5]

-

Vector Construction: Clone the full-length coding sequence of candidate genes into a plant expression vector (e.g., pEAQ-HT).

-

Agroinfiltration:

-

Transform Agrobacterium tumefaciens with the expression constructs.

-

Grow liquid cultures of the transformed Agrobacterium.

-

Co-infiltrate a cocktail of Agrobacterium cultures, each carrying a different gene from the proposed pathway, into the leaves of 4-6 week old N. benthamiana plants. For example, to test a putative tailoring enzyme, co-infiltrate it with genes for the upstream pathway that produce its substrate.

-

-

Incubation and Metabolite Extraction:

-

Allow the plants to incubate for 5-7 days for transient protein expression.

-

Harvest the infiltrated leaf patches and perform metabolite extraction as described in Protocol 2.2.

-

-

Analysis: Use LC-MS/MS to screen for the expected product. The appearance of a new metabolic peak corresponding to the product, which is absent in control infiltrations (e.g., empty vector), validates the enzyme's function.

| Intermediate/Product | Formula | [M+H]⁺ (m/z) | Key Analytical Feature |

| Cadaverine | C₅H₁₄N₂ | 103.1230 | Precursor |

| Pelletierine | C₈H₁₅NO | 142.1226 | Key C₈ intermediate |

| des-N-methyl-α-obscurine | C₁₆H₂₄N₂O | 261.1961 | Direct precursor to other alkaloids[5] |

| α-Obscurine | C₁₇H₂₆N₂O | 275.2118 | Target Compound |

Table 2: Mass Spectrometry Data for Key Compounds in the α-Obscurine Pathway.

Conclusion and Future Perspectives

The biosynthesis of α-obscurine is a testament to the elegant and often unexpected strategies that plants have evolved to create chemical diversity. The pathway begins with the common amino acid L-lysine and proceeds through a series of remarkable enzymatic transformations, including condensations catalyzed by novel PKS and neofunctionalized CAL enzymes, followed by extensive tailoring by 2OGDs and P450s. The combined transcriptomic and functional characterization workflow has proven to be a powerful engine for discovery in this field.

While the major steps have been outlined, significant work remains. The specific enzymes responsible for several key cyclization and tailoring steps are yet to be identified. Future research employing gene editing technologies like CRISPR-Cas9 in Lycopodium or a heterologous host could definitively validate the role of each enzyme in vivo.[10] A complete elucidation of this pathway will not only satisfy our fundamental curiosity but will also provide the essential genetic tools to engineer microbial systems for the sustainable production of α-obscurine and other medicinally valuable Lycopodium alkaloids.

References

- A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. (2021). PubMed Central.

- Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). PMC - NIH.

- Lycopodine-Type Alkaloids from Lycopodium japonicum. (2014). PMC - PubMed Central.

-

Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. (2015). ResearchGate. [Link]

-

Lycopodium Alkaloids: Isolation and Asymmetric Synthesis. (2015). ResearchGate. [Link]

-

Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. (2015). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Neofunctionalized CAL enzymes in Lycopodium alkaloid biosynthesis a,... (2024). ResearchGate. [Link]

-

Manipulating the Biosynthesis of Bioactive Compound Alkaloids for Next-Generation Metabolic Engineering in Opium Poppy Using CRISPR-Cas 9 Genome Editing Technology. (2016). PubMed Central. [Link]

-

The Lycopodium alkaloids. (2004). Natural Product Reports (RSC Publishing). [Link]

-

Carbonic anhydrase-like enzymes in the formation of Lycopodium alkaloid. (2024). Chinese Journal of Natural Medicines. [Link]

-

The Chemistry and Biology of Lycopodium Alkaloids. (2024). PubMed. [Link]

-

A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. (2021). PubMed. [Link]

-

Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis. (2024). Nature. [Link]

-

Lycopodine-Type Alkaloids from Lycopodium japonicum. (2014). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. researchgate.net [researchgate.net]

- 10. Manipulating the Biosynthesis of Bioactive Compound Alkaloids for Next-Generation Metabolic Engineering in Opium Poppy Using CRISPR-Cas 9 Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Obscurine and its relationship to other Lycopodium alkaloids

An In-Depth Technical Guide to α-Obscurine and its Relationship to other Lycopodium Alkaloids

This guide provides a comprehensive technical overview of α-obscurine, a prominent member of the lycodine-type Lycopodium alkaloids. It explores its structural characteristics, biosynthetic origins, and intricate relationships with other alkaloids within this diverse and pharmacologically significant family. The content is tailored for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering insights into the biosynthesis, chemical interplay, and biological significance of these complex molecules.

Introduction: The Diverse World of Lycopodium Alkaloids

The clubmosses (family Lycopodiaceae) are ancient vascular plants that have been a rich source of structurally unique and biologically active alkaloids for over a century.[1][2] These compounds, collectively known as Lycopodium alkaloids, encompass a wide array of complex polycyclic skeletons.[3] They are broadly categorized into four main classes based on their distinct carbon backbones: lycopodine, lycodine, fawcettimine, and a miscellaneous class for less common structures.[1][4] Many of these alkaloids have garnered significant scientific interest due to their potent biological activities, most notably as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases like Alzheimer's.[1][4] Huperzine A, a lycodine-type alkaloid, is a prime example of a clinically relevant AChE inhibitor derived from this family.[4]

α-Obscurine: A Central Lycodine Alkaloid

α-Obscurine (C₁₇H₂₆N₂O) is a tetracyclic, lycodine-type alkaloid first isolated in 1942 from Lycopodium obscurum. Initial studies revealed that the isolated "obscurine" was, in fact, a mixture of two closely related compounds, α-obscurine and β-obscurine, which were separable by chromatography.[5] The structure and absolute stereochemistry of α-obscurine were later established through chemical correlation studies.[5] It serves as a key intermediate in the proposed biosynthetic pathways leading to other more complex lycodine alkaloids.[5] Structurally, it is closely related to N-desmethyl-α-obscurine, which has also been identified as a natural product.[5][6]

The Common Thread: Biosynthesis from L-Lysine

The structural diversity of Lycopodium alkaloids belies their common biosynthetic origin. Isotope labeling studies have firmly established that these compounds are derived from the amino acid L-lysine.[1][7][8] The pathway is initiated by the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[8][9][10] This is followed by oxidative deamination of cadaverine by a copper amine oxidase (CAO) to generate an intermediate that spontaneously cyclizes to form a piperidine ring.[9][10]

This piperidine unit then condenses with a C₉ acetoacetate-derived unit, likely from pelletierine, to construct the foundational phlegmarine skeleton.[1] From this common precursor, a cascade of intramolecular cyclizations, rearrangements, and oxidative modifications gives rise to the distinct skeletons of the four major Lycopodium alkaloid classes. α-Obscurine is a key intermediate within the lycodine branch of this intricate biosynthetic network.

Caption: Proposed biosynthetic pathway of Lycopodium alkaloids from L-lysine.

Structural Relationships and Chemical Interconversion

The relationship between α-obscurine and other Lycopodium alkaloids is not merely biosynthetic but also chemical. The shared structural motifs allow for laboratory-based interconversions, which have been pivotal in elucidating their structures and stereochemistry.[5] For instance, the total synthesis of α-obscurine often serves as a strategic platform from which other lycodine-type alkaloids can be derived through late-stage diversification.[1][6]

The core difference between the major classes lies in the arrangement of the tetracyclic ring system. α-Obscurine belongs to the lycodine class, which features a pyridone or dihydropyridone A-ring. In contrast, the lycopodine class contains a saturated piperidine A-ring, while the fawcettimine class is characterized by a cleaved C-ring.

| Alkaloid Class | Representative Compound | Core Skeleton | Key Structural Features |

| Lycodine | α-Obscurine | C₁₆N₂ | Tetracyclic, contains a dihydropyridone A-ring. |

| Lycodine | Lycodine | C₁₆N₂ | Tetracyclic, contains a pyridine A-ring. |

| Lycopodine | Lycopodine | C₁₆N | Tetracyclic, fully saturated A, B, C, D rings. |

| Fawcettimine | Fawcettimine | C₁₆N | Characterized by a nine-membered ring due to C-ring cleavage. |

Table 1. Comparison of structural features among major Lycopodium alkaloid classes.

Biological Activity and Structure-Activity Relationship (SAR)

Many Lycopodium alkaloids, including α-obscurine, exhibit inhibitory activity against acetylcholinesterase (AChE).[4] This activity is highly dependent on the specific three-dimensional structure and functional groups of the alkaloid. While Huperzine A is the most potent AChE inhibitor from this family, studies on other related compounds provide valuable SAR insights. The lycodine-type skeleton appears to be a crucial pharmacophore for this activity. The rigidity of the tetracyclic system and the nature of the A-ring (pyridone vs. pyridine) significantly influence binding to the active site of the AChE enzyme. Further research into the bioactivity of α-obscurine and its synthetic analogs could lead to the development of new therapeutics for neurological disorders.[1]

Experimental Protocols

Isolation and Purification of Lycopodium Alkaloids

The following protocol is a generalized methodology for the extraction and purification of alkaloids from Lycopodium species, integrating modern and traditional techniques.[11][12]

A. Extraction

-

Plant Material Preparation: Air-dry the aerial parts of the Lycopodium plant material and grind them into a fine powder.

-

Extraction Method (Pressurized Liquid Extraction - PLE):

-

Rationale: PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like maceration or Soxhlet extraction.[12][13]

-

Procedure:

-

Pack the powdered plant material into the extraction cell.

-

Use methanol as the extraction solvent, as it has shown high recovery rates for a broad range of Lycopodium alkaloids.[13]

-

Set the extraction parameters (e.g., 100 bar pressure, 80 °C temperature) and perform multiple static extraction cycles.[12]

-

Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

B. Purification

-

Acid-Base Partitioning:

-

Rationale: This classic technique separates alkaloids from neutral and acidic compounds based on their basicity.

-

Procedure:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.

-

Extract the liberated free-base alkaloids into dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield a crude alkaloid fraction.

-

-

-

Chromatographic Separation:

-

Rationale: A multi-step chromatographic approach is necessary to separate the complex mixture of alkaloids.

-

Procedure:

-

Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC): Subject the crude alkaloid fraction to VLC or CC on silica gel or alumina.[12] Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with methanol.

-

Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) or LC-MS.[14]

-

Preparative HPLC: Pool fractions containing the target compound (e.g., α-obscurine) and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica column to yield the pure alkaloid.[12]

-

-

Caption: General workflow for the isolation and purification of α-obscurine.

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the isolated compound.[15] LC-MS is invaluable for dereplication and identifying known alkaloids in complex mixtures early in the purification process.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for complete structure elucidation.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR & DEPT: Identifies the number and type (CH₃, CH₂, CH, C) of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the complete carbon skeleton and the assignment of all signals.

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[15]

Conclusion and Future Outlook

α-Obscurine stands as a fundamentally important molecule within the Lycopodium alkaloid family. Its structural and biosynthetic relationship to other members like lycopodine and fawcettimine provides a fascinating case study in natural product evolution. As a key intermediate, it is not only a target for total synthesis but also a gateway to creating novel analogs for drug discovery.[1][5] Understanding the intricate web of relationships—from the shared biosynthetic pathway originating with lysine to the subtle structural shifts that dictate biological activity—is crucial for harnessing the therapeutic potential of these remarkable natural products. Future research will likely focus on elucidating the remaining unknown enzymatic steps in the biosynthetic pathway and exploring the broader pharmacological profiles of α-obscurine and its derivatives.

References

-

Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides. (2020-03-27). National Institutes of Health. [Link]

- Patil, S. (2020). Recently isolated lycodine-type Lycopodium alkaloids and their total synthesis: a review. Future Journal of Pharmaceutical Sciences.

-

The proposed biosynthesis pathway of Lysine-derived alkaloids,... ResearchGate. [Link]

-

Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. (2021). National Institutes of Health. [Link]

-

Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. (2015). ResearchGate. [Link]

-

The Chemistry and Biology of Lycopodium Alkaloids. (2024). PubMed. [Link]

-

Methods of isolation and bioactivity of alkaloids obtained from selected species belonging to the Amaryllidaceae and Lycopodia. ResearchGate. [Link]

-

Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports. [Link]

-

Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. [Link]

-

A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis. (2021-06-10). PNAS. [Link]

-

Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities. (2021). National Institutes of Health. [Link]

-

Putative pathways for lycodine-type alkaloid biosynthesis in L. casuarinoides. (2020-03-27). ResearchGate. [Link]

-

The Lycopodium Alkaloids. ResearchGate. [Link]

- Ayer, W. A., Berezowsky, J. A., & Iverach, G. G. (1962). Lycopodium alkaloids—VII. The obscurines. Tetrahedron.

-

Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2018). MDPI. [Link]

-

Fu, J., et al. (2016). Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Organic Chemistry Frontiers. [Link]

-

LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins. (2019). PubMed. [Link]

-

Isolation of a new lycodine alkaloid from Lycopodium japonicum. ResearchGate. [Link]

-

Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N-desmethyl-α-obscurine, β-obscurine and N-desmethyl-β-obscurine. Royal Society of Chemistry. [Link]

-

alpha-Obscurine. PubChem. [Link]

-

Lycopodine-Type Alkaloids from Lycopodium japonicum. (2018). PubMed Central. [Link]

Sources

- 1. Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric total synthesis of Lycopodium alkaloids α-obscurine, N -desmethyl-α-obscurine, β-obscurine and N -desmethyl-β-obscurine - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00355E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 12. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of α-Obscurine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the Lycopodium alkaloid, α-obscurine. While a complete, publicly available dataset for α-obscurine is scarce, this document synthesizes known spectral features of closely related analogs and foundational spectroscopic principles to present an inferred and detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a robust framework for the identification and characterization of this complex tetracyclic alkaloid.

Introduction: The Structural Elucidation of α-Obscurine

α-Obscurine is a member of the fascinating family of Lycopodium alkaloids, a diverse group of natural products known for their intricate molecular architectures and significant biological activities.[1][2] The structural elucidation of these alkaloids relies heavily on a synergistic application of modern spectroscopic techniques. Understanding the characteristic spectral signatures of α-obscurine is paramount for its unambiguous identification, purity assessment, and for guiding synthetic and medicinal chemistry efforts.

The core structure of α-obscurine, with its tetracyclic framework containing a substituted dihydropyridone ring, presents a unique set of spectroscopic challenges and features. This guide will deconstruct the expected 1H NMR, 13C NMR, IR, and MS data, providing a rationale for the anticipated chemical shifts, absorption bands, and fragmentation patterns based on its known chemical structure.

Chemical Structure of α-Obscurine:

-

Molecular Formula: C17H26N2O

-

Molecular Weight: 274.40 g/mol

-

IUPAC Name: (1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon and proton framework of α-obscurine. Based on data from related Lycopodium alkaloids and general NMR principles, the following spectral characteristics are anticipated.[3][4][5]

1H NMR Spectroscopy

The proton NMR spectrum of α-obscurine is expected to be complex, with numerous overlapping signals in the aliphatic region. Key diagnostic signals would include those from the methyl groups, the olefinic proton, and protons adjacent to nitrogen and carbonyl groups.

Table 1: Predicted 1H NMR Chemical Shifts for α-Obscurine (in CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-CH3 | ~ 2.2 - 2.5 | s | - | A singlet in the upfield region, characteristic of an N-methyl group. |

| >CH-CH3 | ~ 0.8 - 1.0 | d | ~ 6-7 | A doublet for the methyl group coupled to a methine proton. |

| Olefinic H | ~ 4.5 - 5.5 | m | - | A multiplet for the proton on the C=C double bond within the dihydropyridone ring. |

| Protons α to N | ~ 2.0 - 3.5 | m | - | Multiple overlapping multiplets for protons on carbons adjacent to the nitrogen atoms. |

| Protons α to C=O | ~ 2.2 - 2.6 | m | - | Multiplets for the methylene protons adjacent to the carbonyl group. |

| Aliphatic Protons | ~ 1.0 - 2.0 | m | - | A complex region of overlapping multiplets from the rest of the tetracyclic core. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

13C NMR Spectroscopy

The 13C NMR spectrum provides crucial information about the carbon skeleton of α-obscurine. With 17 distinct carbon signals expected, the spectrum can be divided into several key regions.

Table 2: Predicted 13C NMR Chemical Shifts for α-Obscurine (in CDCl3)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | ~ 170 - 175 | The carbonyl carbon of the dihydropyridone ring, appearing significantly downfield. |

| C=C (Olefinic) | ~ 100 - 140 | Two signals for the carbons of the double bond. |

| N-CH3 | ~ 35 - 45 | The carbon of the N-methyl group. |

| >CH-CH3 | ~ 15 - 25 | The methyl carbon attached to the tetracyclic frame. |

| Carbons α to N | ~ 40 - 60 | Carbons directly bonded to the nitrogen atoms. |

| Quaternary Carbons | ~ 40 - 60 | Signals for the quaternary carbons within the fused ring system. |

| Aliphatic CH, CH2 | ~ 20 - 50 | A series of signals for the remaining methine and methylene carbons in the structure. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a Lycopodium alkaloid like α-obscurine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, MeOD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments: To unambiguously assign the complex proton and carbon signals, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in α-obscurine. The spectrum is expected to be dominated by absorptions from the amide carbonyl, the C=C double bond, and the various C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for α-Obscurine

| Functional Group | Predicted Absorption Range (cm-1) | Intensity | Notes |

| N-H Stretch | Not expected | - | The amide nitrogen is part of a lactam, and is not expected to show a typical N-H stretch. |

| C-H Stretch (sp3) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the numerous C-H bonds in the aliphatic framework. |

| C=O Stretch (Amide) | 1670 - 1690 | Strong | A strong, sharp absorption characteristic of a six-membered lactam (dihydropyridone). |

| C=C Stretch | 1620 - 1650 | Medium | Stretching vibration of the carbon-carbon double bond within the ring. |

| C-N Stretch | 1000 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of α-obscurine and valuable information about its structure through fragmentation analysis.

Expected Mass Spectrum

-

Molecular Ion (M+•): The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak at an m/z of 274, corresponding to the molecular formula C17H26N2O.[6][7][8] The intensity of this peak may vary depending on the ionization energy.

-

Key Fragmentation Pathways: The fragmentation of the tetracyclic core of α-obscurine is likely to be complex. However, some predictable fragmentation patterns can be anticipated:

-

Loss of Methyl Group (-15 Da): A peak at m/z 259 corresponding to the loss of a methyl radical from either the N-methyl or the C-methyl position.

-

Cleavage of the Dihydropyridone Ring: Fragmentation of the dihydropyridone ring can lead to a variety of characteristic ions.

-

Retro-Diels-Alder Reactions: The complex ring system may undergo retro-Diels-Alder type fragmentations, leading to characteristic neutral losses.

-

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of α-obscurine requires an integrated approach where data from all spectroscopic techniques are considered in concert. The following workflow illustrates this synergistic process.

Caption: Integrated workflow for the spectroscopic analysis of α-obscurine.

Conclusion

The spectroscopic data presented in this guide, while largely inferred from the analysis of related compounds and fundamental principles, provides a robust framework for the characterization of α-obscurine. The predicted NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns serve as a valuable reference for researchers working on the isolation, synthesis, and biological evaluation of this and other Lycopodium alkaloids. The definitive assignment of all spectroscopic data will ultimately require the isolation of a pure standard of α-obscurine and the application of the comprehensive suite of spectroscopic experiments outlined herein.

References

- Ayer, W. A., & Iverach, G. G. (1962). The Alkaloids of Lycopodium Species. Part I. Annotinine and Annotine. Canadian Journal of Chemistry, 40(1), 19-26.

- Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids.

- Li, Y., Yin, G., Wei, W., Wang, H., Jiang, S., Zhu, D., & Du, W. (2007). Interactions of Lycopodium alkaloids with acetylcholinesterase investigated by 1H NMR relaxation rate. Biophysical chemistry, 129(2-3), 212–217.

- Ayer, W. A., & Iverach, G. G. (1960). The Structure of α- and β-Obscurine. Tetrahedron Letters, 1(10), 19-24.

-

Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a. Retrieved January 15, 2026, from [Link]

- Zhang, X. Y., Dong, L. B., Liu, F., Wu, X. D., He, J., Peng, L. Y., Luo, H. R., & Zhao, Q. S. (2018). New Lycopodium alkaloids from Lycopodium obscurum. Fitoterapia, 128, 1-5.

- Lyu, H. N., Wang, C. Y., Li, L., He, J., Peng, L. Y., Zhao, Q. S., & Wu, X. D. (2017). Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata. Natural products and bioprospecting, 7(5), 405–411.

- Lyu, H. N., Wang, C. Y., Li, L., He, J., Peng, L. Y., Zhao, Q. S., & Wu, X. D. (2017).

-

Obscurinin A, a unique Lycopodium alkaloid possessing an 8/6/6/6/5 pentacyclic system isolated from Lycopodium obscurum L. - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum chemical 13C(alpha) chemical shift calculations for protein NMR structure determination, refinement, and validation. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measuring the signs of 1H(alpha) chemical shift differences between ground and excited protein states by off-resonance spin-lock R(1rho) NMR spectroscopy. Retrieved from [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Medify. (n.d.). Mass spectroscopy (4.2.4) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

-

Pharmapproach. (2011). Mass Spectroscopy - Introduction and Types of Peaks. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Interactions of Lycopodium alkaloids with acetylcholinesterase investigated by 1H NMR relaxation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. app.medify.co [app.medify.co]

- 7. Mass Spectroscopy - Introduction and Types of Peaks [biotecharticles.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Methodological & Application

Application Note: Strategic Application of Palladium-Catalyzed Cross-Coupling in the Total Synthesis of α-Obscurine

Abstract

The Lycopodium alkaloids, a family of natural products characterized by their complex, polycyclic bridged skeletons, present formidable challenges to synthetic organic chemistry.[1][2] Among them, α-obscurine is a notable target due to its intricate architecture and potential biological activities.[3] This application note provides a detailed guide on the strategic implementation of two powerful palladium-catalyzed cross-coupling reactions—the Buchwald-Hartwig amination and the intramolecular Heck cyclization—in the context of α-obscurine's total synthesis. By dissecting the causality behind experimental choices and providing robust, field-proven protocols, this document serves as a technical resource for researchers in natural product synthesis and drug development. We will explore mechanistic considerations, detailed step-by-step procedures, and data-driven insights to empower scientists to successfully apply these transformative reactions to complex molecular frameworks.

Introduction: The Challenge of α-Obscurine Synthesis

Biological and Structural Significance of Lycopodium Alkaloids

Lycopodium alkaloids are a diverse group of over 300 natural products isolated from club mosses.[2] They exhibit a wide range of biological activities, including acetylcholinesterase (AChE) inhibition, anti-HIV-1 activity, and enhancement of nerve growth factor (NGF) mRNA expression.[2][4] This has made them attractive targets for both medicinal chemistry and total synthesis.[4] The structural complexity, featuring unique polyfused and bridged ring systems, demands innovative and efficient synthetic strategies.[3][5]

Retrosynthetic Analysis: Key Palladium-Catalyzed Disconnections

A successful synthesis of a complex molecule like α-obscurine hinges on a retrosynthetic analysis that identifies strategic bond disconnections. Modern palladium-catalyzed cross-coupling reactions offer mild and highly selective methods for forging key C-N and C-C bonds, which are often difficult to construct using classical methods.[6] Our retrosynthetic strategy for α-obscurine identifies two pivotal transformations: an intramolecular Heck cyclization to construct the rigid tricyclic core and a Buchwald-Hartwig amination to install a key nitrogen atom, as illustrated below.

Figure 1: High-level retrosynthetic analysis of α-Obscurine.

Core Methodologies: Palladium-Catalyzed C-N and C-C Bond Formation

The success of palladium-catalyzed reactions often depends on the careful selection of ligands, which can influence catalyst stability, activity, and selectivity.[7][8]

The Buchwald-Hartwig Amination: Constructing a Key C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction has largely replaced harsher, classical methods like the Goldberg reaction due to its superior functional group tolerance and milder reaction conditions.[9]

2.1.1 Mechanistic Considerations: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[13] The choice of phosphine ligand is critical; bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination steps.[9][14]

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

2.1.2 Field-Proven Insights: Ligand and Base Selection

For complex substrates, the choice of ligand and base is paramount to avoid side reactions and achieve high yields.[15] Bidentate phosphine ligands like BINAP or DPPF are often effective for coupling primary amines.[9] For sterically hindered substrates or less reactive aryl chlorides, more advanced, bulky monophosphine ligands (e.g., Buchwald's biaryl phosphine ligands) are often required.[16] The base, typically a non-nucleophilic hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), must be strong enough to deprotonate the amine coordinated to the palladium center but not so reactive as to cause undesired side reactions with other functional groups.[10][16]

The Intramolecular Heck Cyclization: Forging the Tricyclic Core

The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic systems.[17][18] It involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.[17] This reaction is known for its high functional group tolerance and its ability to form rings of various sizes under mild, nearly neutral conditions.[17][18]

2.2.1 Mechanistic Considerations: The Catalytic Cycle

Similar to the Buchwald-Hartwig amination, the Heck reaction begins with the oxidative addition of the halide to a Pd(0) species.[17] The tethered alkene then coordinates to the resulting Pd(II) complex and undergoes a syn migratory insertion into the Pd-C bond.[17] This step forms the new C-C bond and a new alkyl-palladium intermediate. The cycle is completed by a syn β-hydride elimination, which forms the product alkene and a palladium-hydride species that reductively eliminates with the base to regenerate the Pd(0) catalyst.[17] The regioselectivity of the cyclization (exo vs. endo) is a critical consideration, with smaller rings typically favoring exo-trig cyclization.[19]

Figure 3: Catalytic cycle of the Intramolecular Heck reaction.

2.2.2 Field-Proven Insights: Controlling Selectivity

In the synthesis of complex polycyclic systems like α-obscurine, controlling the stereochemistry and regiochemistry of the Heck cyclization is essential.[20] Asymmetric intramolecular Heck reactions can be achieved using chiral ligands, such as BINAP derivatives, to generate stereogenic centers with high enantioselectivity.[17] Additives like silver salts can be used to promote a "cationic pathway," which can alter the regioselectivity and prevent undesired side reactions by scavenging halide ions.[17] The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or acetonitrile often being preferred.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from seminal works in natural product synthesis and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Bromide | >98% | Commercially Available | Must be dry. |

| Primary Amine | >98% | Commercially Available | Distill if necessary. |

| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Stored under inert gas. |

| Xantphos | >98% | Commercially Available | Stored under inert gas. |

| Sodium tert-butoxide | >98% | Commercially Available | Handle in a glovebox. |

| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Use freshly from a solvent purification system. |

Step-by-Step Procedure

-

Glovebox Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.05 mmol, 5 mol%).

-

Reagent Addition: In the glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 equiv).

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by the slow addition of water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Protocol 2: Intramolecular Heck Cyclization for Tricyclic Core Synthesis

This protocol outlines a general procedure for the cyclization of an alkene-tethered aryl iodide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Alkene-tethered Aryl Iodide | Synthetic Intermediate | N/A | Must be thoroughly dried. |

| Pd(OAc)₂ | Catalyst Grade | Commercially Available | |

| PPh₃ | >98% | Commercially Available | |

| Triethylamine (Et₃N) | >99% | Commercially Available | Distill over CaH₂. |

| Anhydrous Acetonitrile | DriSolv® or equivalent | Commercially Available | Use freshly from a solvent purification system. |

Step-by-Step Procedure

-

Flask Preparation: To an oven-dried Schlenk flask, add the alkene-tethered aryl iodide (0.5 mmol, 1.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add Pd(OAc)₂ (0.025 mmol, 5 mol%) and PPh₃ (0.1 mmol, 20 mol%).

-

Solvent and Base Addition: Add anhydrous acetonitrile (10 mL) and triethylamine (1.0 mmol, 2.0 equiv) via syringe.

-

Reaction: Heat the mixture to 80 °C in an oil bath with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Cyclization is often complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄ and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the cyclized product.

Data Summary and Troubleshooting

The efficiency of these palladium-catalyzed reactions is highly substrate-dependent. The table below provides representative data for analogous transformations found in the literature.

Table of Representative Yields and Conditions

| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 18 | 75-95 |

| Buchwald-Hartwig | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 24 | 70-90 |

| Intramolecular Heck | Pd(OAc)₂ / PPh₃ | Et₃N | ACN | 80 | 8 | 65-85 |

| Asymmetric Heck | Pd₂(dba)₃ / (R)-BINAP | Ag₃PO₄ | DMF | 60 | 12 | 60-80 (>90% ee) |

Common Pitfalls and Troubleshooting

-

Low Yield in Buchwald-Hartwig:

-

Cause: Inactive catalyst, poor quality base, or presence of oxygen/moisture.

-

Solution: Use fresh, high-purity reagents. Ensure rigorous inert atmosphere techniques. Screen different ligand/base combinations. Consider using a pre-catalyst.[21]

-

-

Heck Reaction Fails to Cyclize:

-

Cause: Catalyst decomposition, substrate steric hindrance, or unfavorable ring strain.

-

Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄). Increase temperature. Switch to a more robust ligand. Consider a different cyclization strategy if ring strain is too high.

-

-

Formation of Reduced Arene (Hydrodehalogenation):

-

Cause: A competing pathway, particularly in the Buchwald-Hartwig reaction, where β-hydride elimination from the amide can occur.[9]

-

Solution: Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help.

-

Conclusion

The Buchwald-Hartwig amination and intramolecular Heck cyclization are indispensable tools in the synthesis of complex natural products like α-obscurine. Their high functional group tolerance, reliability, and tunable reactivity through ligand and additive modification allow for the strategic and efficient construction of challenging C-N and C-C bonds.[6][22] A thorough understanding of their mechanisms and careful optimization of reaction conditions are crucial for overcoming the synthetic hurdles presented by these intricate molecular architectures. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to successfully leverage these powerful palladium-catalyzed transformations in their own synthetic endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Intramolecular Heck reaction - Grokipedia. (2026). Retrieved January 15, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 15, 2026, from [Link]

-

Kobayashi, J., & Kubota, T. (2012). Lycopodium alkaloids: isolation and asymmetric synthesis. Top Curr Chem, 309, 1-31. Retrieved January 15, 2026, from [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696–14704. Retrieved January 15, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. Retrieved January 15, 2026, from [Link]

-

Gomez-Bengoa, E., & Torrado, A. (2014). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2014(2), 1-38. Retrieved January 15, 2026, from [Link]

-

Siengalewicz, P., et al. (2013). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Nishida, A. (2013). Recent Progress in Total Synthesis of Lycopodium Alkaloids. YAKUGAKU ZASSHI, 133(10), 1057-1068. Retrieved January 15, 2026, from [Link]

-

El-Shazly, M., & Wink, M. (2015). Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. ProQuest. Retrieved January 15, 2026, from [Link]

-

Lycopodium Alkaloids: Isolation and Asymmetric Synthesis. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Solà, M., et al. (2002). Polyene Cyclization by a Double Intramolecular Heck Reaction. A DFT Study. Organometallics, 21(13), 2734–2743. Retrieved January 15, 2026, from [Link]

-

Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved January 15, 2026, from [Link]

-

Chelucci, G. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. Retrieved January 15, 2026, from [Link]

-

Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (2012). Retrieved January 15, 2026, from [Link]

-

ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Intramolecular Heck Reaction. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 15, 2026, from [Link]

-

Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Ghorbani, F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3568–3576. Retrieved January 15, 2026, from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved January 15, 2026, from [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 15, 2026, from [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-89. Retrieved January 15, 2026, from [Link]

-

Palladium-catalyzed macrocyclizations in the total synthesis of natural products. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Total Synthesis of Strigolactones via Palladium-Catalyzed Cascade Carbonylative Carbocyclization of Enallenes. (2014). PMC. Retrieved January 15, 2026, from [Link]

-

Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2018). Dalton Transactions. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - ProQuest [proquest.com]

- 5. Lycopodium alkaloids: isolation and asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jk-sci.com [jk-sci.com]

- 17. grokipedia.com [grokipedia.com]

- 18. organicreactions.org [organicreactions.org]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. soc.chim.it [soc.chim.it]

- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Application Note & Protocol: Diastereoselective Hydrogenation for the Synthesis of α-Obscurine

Introduction

α-Obscurine is a member of the Lycopodium alkaloids, a class of natural products characterized by their complex, polycyclic structures and significant biological activities. The intricate three-dimensional architecture of α-Obscurine, which contains multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists. Achieving precise control over the stereochemistry is paramount for the successful total synthesis of this molecule. Among the various strategies employed, diastereoselective hydrogenation has emerged as a powerful and atom-economical method for installing key stereocenters with high fidelity.[1][2] This application note provides a detailed guide to the principles, application, and a representative protocol for the diastereoselective hydrogenation of a key intermediate in the synthesis of α-Obscurine.

Pillar 1: The Strategic Imperative for Diastereoselectivity

The core challenge in synthesizing α-Obscurine lies in the construction of its tetracyclic framework with the correct relative and absolute stereochemistry. A late-stage hydrogenation of a strategically placed prochiral olefin within a synthetic intermediate offers an elegant solution. This approach leverages a pre-existing stereocenter in the molecule to direct the facial selectivity of the hydrogenation, a process known as substrate-controlled diastereoselective hydrogenation. Alternatively, a chiral catalyst can be employed to create a chiral environment that dictates the stereochemical outcome, which is known as catalyst-controlled diastereoselectivity.[3][4]

For a complex substrate like an α-Obscurine precursor, the hydrogenation of an enamide or a related unsaturated moiety is a common and effective strategy. Rhodium(I) complexes featuring chiral diphosphine ligands are particularly adept at this transformation, operating through a well-established mechanistic pathway.[5][6][7] The process generally involves the coordination of the olefin's double bond to the chiral rhodium catalyst. The steric environment created by the chiral ligand forces the substrate to bind in a specific orientation, exposing one face of the double bond to the subsequent addition of hydrogen. This facial bias is the origin of the high diastereoselectivity observed.[8]

Visualizing the Catalytic Workflow

The overall process, from substrate preparation to the final, stereochemically defined product, can be visualized as a systematic workflow.

Caption: Experimental workflow for α-Obscurine synthesis.

Pillar 2: A Representative Protocol for Diastereoselective Hydrogenation

This protocol describes a general method for the diastereoselective hydrogenation of a hypothetical, yet representative, enamide precursor to the α-Obscurine core structure.

Safety Precaution: Hydrogen gas is highly flammable. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment. The catalysts are often pyrophoric and/or air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).

Materials & Equipment

-

Reagents:

-

α-Obscurine Enamide Precursor (1.0 eq)

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate) (0.5 - 2.0 mol%)

-

Chiral Diphosphine Ligand (e.g., (S,S)-Me-DuPhos) (1.1 eq relative to Rh)

-

Anhydrous, Degassed Solvent (e.g., Methanol, THF, or Dichloromethane)

-

Hydrogen Gas (High Purity, >99.99%)

-